molecular formula C12H30Cl2N4O6 B555914 2,6-Diamino-5-hydroxyhexanoic acid hydrochloride CAS No. 13204-98-3

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

Cat. No. B555914
CAS RN: 13204-98-3
M. Wt: 198.65 g/mol
InChI Key: MJXVOTKVFFAZQJ-UHFFFAOYSA-N
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Description

“2,6-Diamino-5-hydroxyhexanoic acid hydrochloride” is also known as “DL-5-Hydroxylysine hydrochloride”. It is a constituent of collagen . The compound has a linear formula of NH2CH2CH(OH)CH2CH2CH(NH2)COOH · HCl . Its molecular weight is 198.65 .


Synthesis Analysis

The synthesis of “2,6-Diamino-5-hydroxyhexanoic acid hydrochloride” usually involves chemical synthesis methods. A common method involves reacting DL-lysine with glycerol to produce 5-hydroxy-DL-lysine hydrochloride under the condition of phosphorus pentoxide as a chlorinating agent .


Molecular Structure Analysis

The molecular structure of “2,6-Diamino-5-hydroxyhexanoic acid hydrochloride” can be represented by the SMILES string Cl.NCC(O)CCC(N)C(O)=O .


Physical And Chemical Properties Analysis

“2,6-Diamino-5-hydroxyhexanoic acid hydrochloride” is a white powder . It has a melting point of 225 °C (dec.) (lit.) .

Scientific Research Applications

Marker for Radical-Induced Protein Oxidation

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is useful in studying radical-induced protein oxidation. When lysine is attacked by radicals in the presence of oxygen, it produces hydroxylysine derivatives, including 2,6-diamino-5-hydroxyhexanoic acid. This derivative is a potential marker for protein oxidation, especially in biological systems where lysine residues are exposed to radical attacks. This application is significant in understanding oxidative stress and related diseases (Morin et al., 1998).

Growth Inhibition in Microorganisms

Research shows that 2,6-diamino-5-hydroxyhexanoic acid hydrochloride acts as a growth inhibitor in certain microorganisms. This inhibition is linked to its structural resemblance to lysine, which plays a crucial role in DNA, RNA, and protein synthesis. Its potential as an antimicrobial or herbicidal agent is noteworthy, especially in controlling organisms like pneumococci (Neumeyer & Firshein, 1966).

Role in Synthetic Peptide Modification

This compound is also important in the synthesis of peptides and proteins. It is used as an intermediate in creating various lysine derivatives, which are crucial in protein engineering and design. These applications are important for developing novel therapeutic agents and understanding protein interactions and functions (Kumar, 2013).

Antidyslipidemic and Antioxidant Properties

Studies have revealed that derivatives of 2,6-diamino-5-hydroxyhexanoic acid demonstrate antidyslipidemic and antioxidant activities. These properties are significant in the development of treatments for conditions like high cholesterol and oxidative stress-related diseases (Prasad et al., 2013).

Corrosion Inhibition

This compound has shown potential in applications like corrosion inhibition. Its structural properties allow it to act as an efficient inhibitor, particularly in metal preservation. This application is crucial in industries where metal longevity and integrity are paramount (Gupta et al., 2016).

Safety And Hazards

The compound has been classified with Hazard Statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,6-diamino-5-hydroxyhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXVOTKVFFAZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884582
Record name Lysine, 5-hydroxy-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

CAS RN

13204-98-3
Record name Lysine, 5-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 13204-98-3
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Record name Lysine, 5-hydroxy-, hydrochloride (1:1)
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Record name Lysine, 5-hydroxy-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-DL-lysine hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Shaikh, M Koondhar, N Memon - Biophysics At the Nanoscale, 2024 - Elsevier
Nanotechnology has played its role in all fields of our lives. Biomedicine is one of them. Because of their minute dimensions, nanomachines possess outstanding electrical and …
Number of citations: 0 www.sciencedirect.com

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